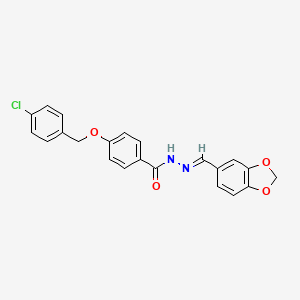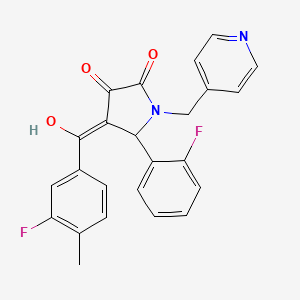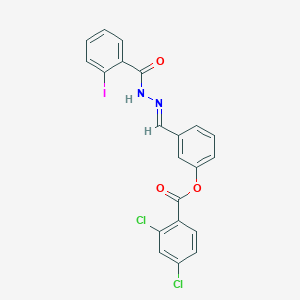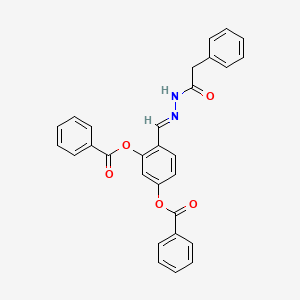![molecular formula C26H23BrN2O6S B12015316 ethyl 2-{2-(4-bromophenyl)-4-hydroxy-3-[(4-methoxy-3-methylphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12015316.png)
ethyl 2-{2-(4-bromophenyl)-4-hydroxy-3-[(4-methoxy-3-methylphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 2-[2-(4-BROMOPHENYL)-4-HYDROXY-3-(4-METHOXY-3-METHYLBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(4-BROMOPHENYL)-4-HYDROXY-3-(4-METHOXY-3-METHYLBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic synthesis. Key steps may include:
Formation of the Pyrrole Ring: This can be achieved through a condensation reaction involving an appropriate amine and a diketone.
Introduction of the Bromophenyl Group: This step often involves a bromination reaction using bromine or a brominating agent.
Formation of the Thiazole Ring: This can be synthesized via a cyclization reaction involving a thioamide and a haloketone.
Esterification: The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Alcohols or diols can be formed.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It can be explored for its potential as a pharmaceutical intermediate or active compound.
Material Science: Its unique structure may lend itself to applications in the development of new materials with specific properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and pathways.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, potentially affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-BROMOPHENYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-(4-METHOXY-3-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
- 3-(4-BROMOPHENYL)-5-(4-HYDROXYPHENYL)ISOXAZOLE
Uniqueness
ETHYL 2-[2-(4-BROMOPHENYL)-4-HYDROXY-3-(4-METHOXY-3-METHYLBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its combination of a pyrrole ring, a thiazole ring, and multiple functional groups
Propiedades
Fórmula molecular |
C26H23BrN2O6S |
|---|---|
Peso molecular |
571.4 g/mol |
Nombre IUPAC |
ethyl 2-[(3E)-2-(4-bromophenyl)-3-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C26H23BrN2O6S/c1-5-35-25(33)23-14(3)28-26(36-23)29-20(15-6-9-17(27)10-7-15)19(22(31)24(29)32)21(30)16-8-11-18(34-4)13(2)12-16/h6-12,20,30H,5H2,1-4H3/b21-19+ |
Clave InChI |
ZPBGISYAMUSIJQ-XUTLUUPISA-N |
SMILES isomérico |
CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC(=C(C=C3)OC)C)\O)/C(=O)C2=O)C4=CC=C(C=C4)Br)C |
SMILES canónico |
CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC(=C(C=C3)OC)C)O)C(=O)C2=O)C4=CC=C(C=C4)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl {[7-(cyanomethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]sulfanyl}acetate](/img/structure/B12015247.png)


![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12015260.png)
![2-(4-Methoxyphenyl)-5-((3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12015264.png)
![(4E)-5-(3,4-dimethoxyphenyl)-4-{hydroxy[4-(prop-2-en-1-yloxy)phenyl]methylidene}-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B12015266.png)
![2-[(4-chlorophenyl)methoxy]-N-[(E)-(2,6-dichlorophenyl)methylideneamino]benzamide](/img/structure/B12015278.png)

![((5E)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)(phenyl)acetic acid](/img/structure/B12015301.png)

![N-(2,6-dibromo-4-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015313.png)
![3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015317.png)
